molecular formula C12H12N4O4S B11048120 2-(methylamino)-N-(4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-(methylamino)-N-(4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11048120
M. Wt: 308.32 g/mol
InChI Key: TVTQATICQDCKIG-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, a nitrophenyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylamino)-N-(4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)-N-(4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide: shares similarities with other thiazine derivatives, such as:

Uniqueness

The presence of the nitrophenyl group in this compound distinguishes it from other similar compounds. This group contributes to its unique chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

2-methylimino-N-(4-nitrophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C12H12N4O4S/c1-13-12-15-10(17)6-9(21-12)11(18)14-7-2-4-8(5-3-7)16(19)20/h2-5,9H,6H2,1H3,(H,14,18)(H,13,15,17)

InChI Key

TVTQATICQDCKIG-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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